molecular formula C10H9Cl2N3S B4740667 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B4740667
M. Wt: 274.17 g/mol
InChI Key: XLXJRRRFOSHFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol (DCTT) is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTT is a member of the triazole family of compounds, which have been shown to have a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In

Scientific Research Applications

4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and repair. 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol.
Biochemical and Physiological Effects:
4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of fungi and bacteria, including Candida albicans and Staphylococcus aureus. 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells. In addition, 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is easily synthesized and has high purity and yield. 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, there are also some limitations to the use of 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol. One area of research is to further investigate the mechanism of action of 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol. This could involve identifying the specific enzymes that are inhibited by 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol and elucidating the downstream effects of this inhibition. Another area of research is to investigate the potential therapeutic applications of 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol. This could involve testing 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol in animal models of disease to determine its efficacy and toxicity. Finally, there is a need for further optimization of the synthesis of 4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol to improve its yield and purity.

properties

IUPAC Name

4-(2,3-dichlorophenyl)-3-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3S/c1-2-8-13-14-10(16)15(8)7-5-3-4-6(11)9(7)12/h3-5H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXJRRRFOSHFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
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4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
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4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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4-(2,3-dichlorophenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

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